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Abstract

Fasitibant chloride (MEN16132) is a potent, selective, and long-acting non-peptide antagonist
of the bradykinin B2 (B2R) receptor.[1][2] This technical guide provides an in-depth overview of
the discovery and development of Fasitibant chloride, with a focus on its pharmacological
characterization, mechanism of action, and preclinical efficacy. Detailed experimental protocols,
guantitative data from key studies, and visualizations of relevant biological pathways are
presented to support further research and development in the field of bradykinin receptor
antagonism.

Introduction

Bradykinin, a nine-amino-acid peptide, is a potent inflammatory mediator that exerts its effects
primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[3][4]
Activation of the B2 receptor is implicated in a variety of physiological and pathophysiological
processes, including inflammation, pain, vasodilation, and increased vascular permeability.[3]
Consequently, antagonism of the B2 receptor represents a promising therapeutic strategy for a
range of inflammatory conditions, including osteoarthritis and rheumatoid arthritis. Fasitibant
chloride was developed as a highly selective and potent non-peptide antagonist to overcome
the limitations of early peptide-based antagonists.
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Physicochemical Properties

¢ Chemical Name: 4-(S)-amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-
quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-
oxopentyl](trimethyl)ammonium chloride hydrochloride

e Synonyms: MEN16132
e Molecular Formula: C36H49CI3N606S

e Molecular Weight: 800.23 g/mol

Mechanism of Action

Fasitibant chloride is a competitive antagonist of the bradykinin B2 receptor. By binding to the
B2 receptor, it prevents the binding of bradykinin and subsequent activation of downstream
signaling pathways. The B2 receptor is primarily coupled to the Gq alpha subunit of
heterotrimeric G proteins. Upon activation by bradykinin, Gq activates phospholipase C (PLC),
which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic
reticulum, leading to the release of intracellular calcium stores. This increase in intracellular
calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of
downstream events that contribute to the inflammatory response.

Furthermore, bradykinin B2 receptor activation has been shown to transactivate the Fibroblast
Growth Factor Receptor-1 (FGFR-1), leading to the phosphorylation of downstream signaling
molecules such as extracellular signal-regulated kinases 1/2 (ERK1/2) and Signal Transducer
and Activator of Transcription 3 (STAT3). Fasitibant chloride effectively blocks these signaling
cascades by preventing the initial binding of bradykinin to its receptor.

Signaling Pathway Diagram
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Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by Fasitibant Chloride.

Quantitative Pharmacology

The potency and selectivity of Fasitibant chloride have been extensively characterized
through a series of in vitro assays.

Radioligand Binding Affinity
Competition binding assays were performed to determine the affinity of Fasitibant chloride for
the bradykinin B2 receptor.
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CelllTissue Source Radioligand pKi
CHO cells (human B2R) [3H]bradykinin 10.5
Human lung fibroblasts [3H]bradykinin 10.5
Guinea pig airways [3H]bradykinin 10.0
Guinea pig ileum longitudinal o

[3H]bradykinin 10.2
smooth muscle
Guinea pig cultured colonic o

[3H]bradykinin 10.3

myocytes

Table 1: Binding Affinity (pKi) of Fasitibant chloride for Bradykinin B2 Receptors.

Functional Antagonist Potency

The antagonist potency of Fasitibant chloride was evaluated in functional assays measuring

the inhibition of bradykinin-induced responses.

) Response
Assay Type CelllTissue Source pKB
Measured
Inositol Phosphate CHO cells (human ]
_ Inositolphosphates 10.3
Accumulation B2R)
Inositol Phosphate Guinea pig colonic )
) Inositolphosphates 10.3
Accumulation myocytes
) Human detrusor )
Contractile Response Contraction 9.9
smooth muscle
Guinea pig ileum
Contractile Response longitudinal smooth Contraction 10.1

muscle

Table 2: Antagonist Potency (pKB) of Fasitibant chloride in Functional Assays.

Preclinical Efficacy in an Arthritis Model
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The in vivo anti-inflammatory effects of Fasitibant chloride were assessed in a carrageenan-
induced inflammatory arthritis model in rats.

Inhibition of Inflammatory Mediators

Intra-articular administration of Fasitibant chloride, alone and in combination with
dexamethasone, significantly reduced the carrageenan-induced release of key inflammatory
mediators in the knee joint.

PGE
Treatment (100 IL-1B (% IL-6 (% GROICINC-1 .
o o o Metabolites (%
Mg per knee) Inhibition) Inhibition) (% Inhibition) L
Inhibition)
Fasitibant
. ~50% ~40% ~60% ~30%
chloride
Dexamethasone ~50% ~40% ~60% ~30%
Fasitibant
chloride + ~80% ~70% ~85% ~80%
Dexamethasone

Table 3: Inhibition of Carrageenan-Induced Inflammatory Mediators in Rat Knee Joints.

Experimental Protocols
Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to
determine the affinity of a test compound for the B2 receptor.
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Caption: General workflow for a radioligand binding assay.

Methodology:

e Membrane Preparation: Membranes from cells or tissues expressing the bradykinin B2
receptor are prepared by homogenization and centrifugation.
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e Incubation: The membranes are incubated with a fixed concentration of a radiolabeled B2
receptor ligand (e.g., [3H]bradykinin) and varying concentrations of the unlabeled test
compound (Fasitibant chloride).

o Separation: The reaction is terminated by rapid filtration through glass fiber filters, which
separates the membrane-bound radioligand from the free radioligand.

» Quantification: The amount of radioactivity trapped on the filters is quantified using a
scintillation counter.

o Data Analysis: The data are analyzed to determine the concentration of the test compound
that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then
used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay (General
Protocol)

This protocol outlines a general method for assessing the functional antagonist activity of a
compound by measuring its effect on agonist-induced inositol phosphate accumulation.

Methodology:

Cell Culture and Labeling: Cells expressing the B2 receptor are cultured and pre-labeled with
[3H]myo-inositol.

o Stimulation: The cells are pre-incubated with varying concentrations of the antagonist
(Fasitibant chloride) followed by stimulation with a fixed concentration of a B2 receptor
agonist (bradykinin).

o Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

» Separation and Quantification: The different inositol phosphate species are separated by ion-
exchange chromatography and the radioactivity in each fraction is quantified by scintillation
counting.

o Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-
induced accumulation of inositol phosphates, and a pKB value is calculated.
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Carrageenan-induced Inflammatory Arthritis in Rats

Experimental Design:

Acclimatize Male Wistar Rats

l

Anesthetize Rats

'

Intra-articular Injection of:
- Vehicle
- Fasitibant chloride
- Dexamethasone
- Combination

'

Intra-articular Injection of Carrageenan
(30 minutes post-drug)

l

6-hour Incubation

l

Euthanize and Collect Samples:
- Synovial lavage fluid
- Knee joint capsule

Y

Analyze Samples:
- Cytokine levels (ELISA)
- Prostaglandin levels (EIA)
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Caption: Workflow for the carrageenan-induced arthritis model in rats.
Methodology:
e Animals: Male Wistar rats are used for the study.

» Drug Administration: Fasitibant chloride, dexamethasone, or their combination are
administered via intra-articular injection into the knee joint.

« Induction of Arthritis: Thirty minutes after drug administration, inflammation is induced by an
intra-articular injection of carrageenan.

» Sample Collection: After 6 hours, the animals are euthanized, and synovial lavage fluid and
the knee joint capsule are collected.

e Biochemical Analysis: The levels of inflammatory mediators such as IL-1f3, IL-6, GRO/CINC-
1 (the rat orthologue of IL-8), and prostaglandin E2 metabolites are measured using ELISA
and enzyme immunoassay (EIA) kits, respectively.

Synthesis

The synthesis of Fasitibant chloride (MEN16132) was carried out at the Chemical
Development Department of Menarini Ricerche in Pisa, Italy. Detailed synthetic procedures are
proprietary and not publicly available.

Clinical Development

Fasitibant chloride has been investigated in clinical trials for the treatment of osteoarthritis. A
Phase Il clinical trial (NCT02205814) evaluated the efficacy and safety of intra-articular
injections of Fasitibant in patients with symptomatic osteoarthritis of the knee.

Conclusion

Fasitibant chloride is a potent and selective non-peptide antagonist of the bradykinin B2
receptor with demonstrated preclinical efficacy in a model of inflammatory arthritis. Its ability to
block the pro-inflammatory effects of bradykinin highlights its therapeutic potential for the

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1252045?utm_src=pdf-body-img
https://www.benchchem.com/product/b1252045?utm_src=pdf-body
https://www.benchchem.com/product/b1252045?utm_src=pdf-body
https://www.benchchem.com/product/b1252045?utm_src=pdf-body
https://www.benchchem.com/product/b1252045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

treatment of inflammatory disorders. The data and protocols presented in this technical guide
provide a comprehensive resource for researchers and drug development professionals
working on bradykinin receptor antagonists and related fields. Further clinical investigation is
warranted to fully elucidate the therapeutic utility of Fasitibant chloride in human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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